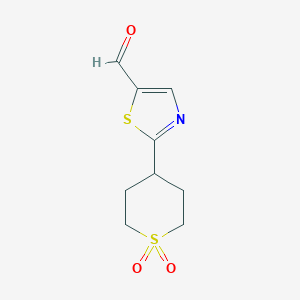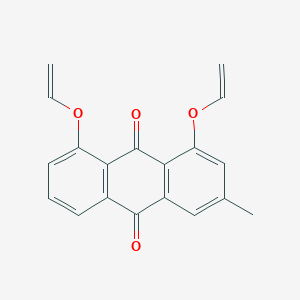
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is an anthracene derivative characterized by its unique structure, which includes two vinyloxy groups at positions 1 and 8, and a methyl group at position 3. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Vinyloxy Group Introduction: The vinyloxy groups are introduced through a reaction with vinyl ethers under acidic conditions.
Methylation: The methyl group is introduced at position 3 using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism of action of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including as a fluorescent probe and in OLEDs. The molecular targets and pathways involved are primarily related to its photophysical properties .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission
Uniqueness
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties
Properties
CAS No. |
52986-49-9 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,8-bis(ethenoxy)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O4/c1-4-22-14-8-6-7-12-16(14)19(21)17-13(18(12)20)9-11(3)10-15(17)23-5-2/h4-10H,1-2H2,3H3 |
InChI Key |
WWOSXAFOMZLXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC=C)C(=O)C3=C(C2=O)C=CC=C3OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


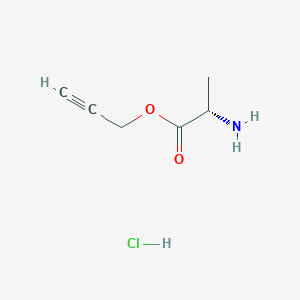
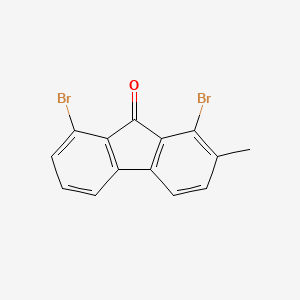
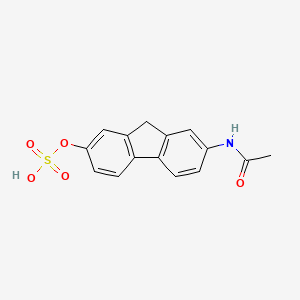
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)
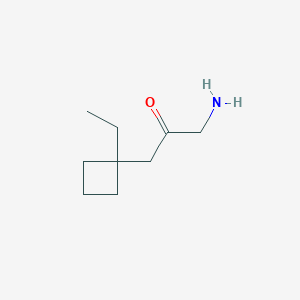
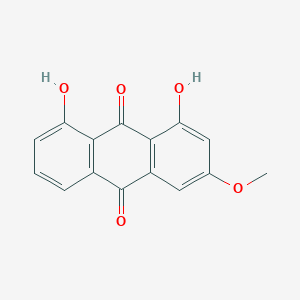
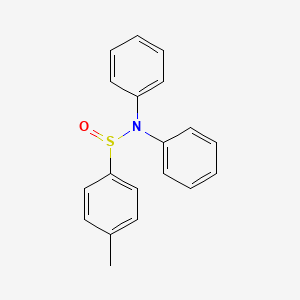
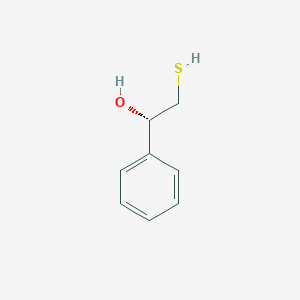

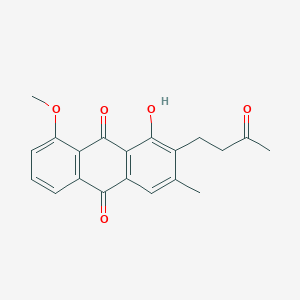
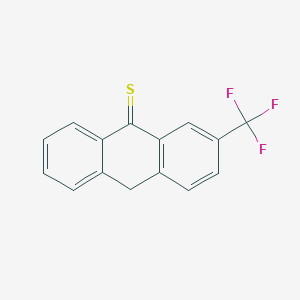
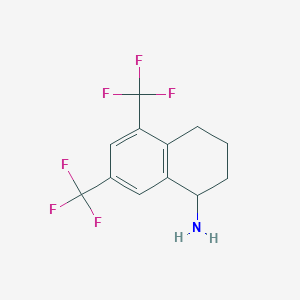
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
